molecular formula C10H9N3S3 B5661468 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbothioamide CAS No. 82013-39-6

4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbothioamide

Cat. No.: B5661468
CAS No.: 82013-39-6
M. Wt: 267.4 g/mol
InChI Key: HNLOMFYTDBCPLD-UHFFFAOYSA-N
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Description

4-Amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbothioamide is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbothioamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and chloroacetic acid in the presence of a base such as sodium hydroxide[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The reaction proceeds through the formation of an intermediate thiazole ring, followed by further functionalization to introduce the amino and carbothioamide groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized thiazole derivatives, reduced thiazole derivatives, and substituted thiazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: This compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its applications in drug discovery and development.

Medicine: In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for the development of new drugs to treat various diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbothioamide exerts its effects involves its interaction with specific molecular targets. The phenyl group and amino functionality play a crucial role in binding to these targets, leading to biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Amino-N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

  • 4-Amino-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Uniqueness: 4-Amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbothioamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

4-amino-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S3/c11-8-7(9(12)14)16-10(15)13(8)6-4-2-1-3-5-6/h1-5H,11H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLOMFYTDBCPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(SC2=S)C(=S)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82013-39-6
Record name 4-AMINO-3-PHENYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOTHIOAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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